molecular formula C15H19N3O3S2 B4750536 2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B4750536
M. Wt: 353.5 g/mol
InChI Key: OCKRQGNPMALVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide, also known as BTA, is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but studies have shown that it may act as a histone deacetylase inhibitor, which can lead to changes in gene expression and cell differentiation. 2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide can reduce inflammation and tumor growth in animal models. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. 2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide is its low toxicity profile, which makes it a safe compound to use in laboratory experiments. However, 2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide is not readily soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is the development of 2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide derivatives with improved solubility and bioavailability. Another potential direction is the investigation of 2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide is a compound with significant potential for scientific research. Its low toxicity profile, anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for further investigation. While there are limitations to using 2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide in laboratory experiments, its potential applications in various fields warrant further research.

Scientific Research Applications

2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. 2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to have potential as a therapeutic agent for the treatment of diabetes and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-benzylsulfonyl-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-2-3-9-14-17-18-15(22-14)16-13(19)11-23(20,21)10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKRQGNPMALVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.